molecular formula C14H16N2O2 B2689852 2-(Aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one CAS No. 812653-97-7

2-(Aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one

Cat. No.: B2689852
CAS No.: 812653-97-7
M. Wt: 244.294
InChI Key: NBKRGGUCKYZORI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.294. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Synthesis and Reactions : The compound "2-Benzyloxy-1-methylpyridinium triflate" is used for the benzylation of alcohols, converting them into benzyl ethers upon warming. This process yields good to excellent results for a wide range of alcohols (Poon & Dudley, 2006).

  • Derivatives and Chemical Properties : Research by Yale (1977) on derivatives of 2,3‐Dihydrocyclopenta[d]pyrido[1,2‐a]pyrimidin‐10(1H)one includes the study of alkylation with α-bromotoluene to yield a 5-benzyloxy derivative, indicating the versatility of this compound in forming various derivatives (Yale, 1977).

  • Aminomethylation Electrophile in Synthesis : Benzyl N‐[(Benzyloxy)methyl]carbamate, a related compound, has been identified as an improved aminomethylation electrophile for synthesizing (Benzyloxy)carbonyl (Cbz)‐Protected Chiral β2‐Amino Acids. This highlights its role in facilitating easier purification of intermediates in asymmetric synthesis (Brocklehurst et al., 2010).

  • Antifungal Applications : A study by Nimbalkar et al. (2016) on the synthesis of 5-(4-(Benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones, which were derived using aminomethylation, revealed promising antifungal activity against various pathogenic fungal strains. This indicates potential applications in developing antifungal drugs (Nimbalkar et al., 2016).

  • Serine Protease Inhibitors : Gütschow et al. (1998) studied 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors. The study focused on their reactivity to alkaline hydrolysis and their ability to inhibit neutrophil serine proteases, demonstrating their potential therapeutic applications (Gütschow et al., 1998).

Properties

IUPAC Name

2-(aminomethyl)-1-methyl-5-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-16-9-14(13(17)7-12(16)8-15)18-10-11-5-3-2-4-6-11/h2-7,9H,8,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKRGGUCKYZORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1CN)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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